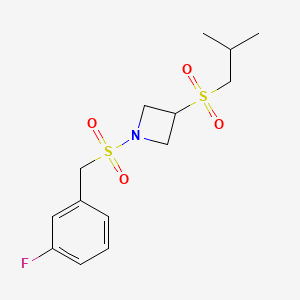

1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

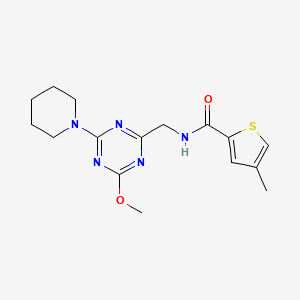

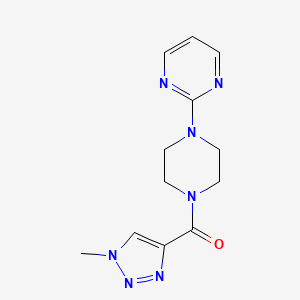

The compound “1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a complex organic molecule. It contains a 3-fluorobenzyl group and an isobutylsulfonyl group attached to an azetidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, the synthesis of similar compounds often involves reactions of sulfonyl chlorides with amines .Aplicaciones Científicas De Investigación

Antitumor Applications

Sulfonamide derivatives, including those related to "1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine", have shown promise as antitumor agents. Research has demonstrated that certain halogenated sulfonamides can inhibit tumor-associated carbonic anhydrase IX, a protein implicated in cancer progression. These inhibitors offer a potential pathway for designing selective antitumor agents with minimal side effects Ilies et al., 2003. Furthermore, sulfonamide derivatives incorporating 5-fluorouracil and nitrogen mustard have been synthesized and evaluated for their antitumor activity, showing high therapeutic indices and suggesting their potential as effective antitumor drugs with low toxicity Huang et al., 2001.

Antibacterial Applications

In the context of antibacterial applications, new quinolone derivatives utilizing azetidine and sulfonamide frameworks have been developed. These compounds have exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolones. This highlights the potential of sulfonamide-based azetidine derivatives in addressing antibiotic resistance Ikee et al., 2007; Ikee et al., 2008.

Drug Synthesis and Molecular Imaging

"Sulfonamides incorporating fluorine" have been identified as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis, demonstrating the versatility of sulfonamide derivatives in drug development for bacterial infections Ceruso et al., 2014. Additionally, the synthesis and characterization of fluorescent ligands for the norepinephrine transporter, incorporating sulfonamide moieties, suggest their utility in neuroblastoma imaging, further underlining the broad applicability of sulfonamide derivatives in therapeutic and diagnostic contexts Hadrich et al., 1999.

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO4S2/c1-11(2)9-21(17,18)14-7-16(8-14)22(19,20)10-12-4-3-5-13(15)6-12/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAPGJQMTVZCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)

![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2762612.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)

![2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2762615.png)